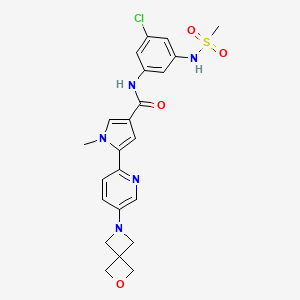

Dhx9-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H24ClN5O4S |

|---|---|

Molecular Weight |

502.0 g/mol |

IUPAC Name |

N-[3-chloro-5-(methanesulfonamido)phenyl]-1-methyl-5-[5-(2-oxa-6-azaspiro[3.3]heptan-6-yl)-2-pyridinyl]pyrrole-3-carboxamide |

InChI |

InChI=1S/C23H24ClN5O4S/c1-28-10-15(22(30)26-17-6-16(24)7-18(8-17)27-34(2,31)32)5-21(28)20-4-3-19(9-25-20)29-11-23(12-29)13-33-14-23/h3-10,27H,11-14H2,1-2H3,(H,26,30) |

InChI Key |

KDMDSACAYQCXBK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=C1C2=NC=C(C=C2)N3CC4(C3)COC4)C(=O)NC5=CC(=CC(=C5)Cl)NS(=O)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Dhx9-IN-5 mechanism of action

An In-Depth Technical Guide on the Mechanism of Action of Dhx9-IN-5, a Potent DHX9 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

DExH-Box Helicase 9 (DHX9), an ATP-dependent RNA/DNA helicase, is a critical enzyme involved in numerous cellular processes, including DNA replication, transcription, and the maintenance of genomic stability.[1][2][3] Its dysregulation is frequently observed in various cancers, making it an attractive therapeutic target.[1] this compound is a potent, small-molecule inhibitor of DHX9 with significant potential in oncology. This document provides a comprehensive technical overview of the mechanism of action of this compound and related DHX9 inhibitors, detailing their biochemical and cellular effects, and providing protocols for their characterization.

Introduction to DHX9

DHX9 is a multifunctional enzyme that unwinds double-stranded DNA, RNA, and RNA/DNA hybrids, as well as more complex secondary structures like R-loops and G-quadruplexes.[4] By resolving these structures, DHX9 plays a crucial role in preventing replication stress and maintaining genomic integrity. Elevated expression of DHX9 has been correlated with poor prognosis in several cancer types. Tumors with deficiencies in DNA repair pathways, such as those with high microsatellite instability (MSI-H) or mutations in BRCA genes, exhibit a particular dependence on DHX9 for survival, highlighting a promising therapeutic window.

This compound and Other DHX9 Inhibitors: Quantitative Data

This compound is a highly potent inhibitor of the RNA helicase DHX9, with a reported IC50 of 4.3 nM. To provide a broader context of DHX9 inhibition, the following table summarizes the quantitative data for this compound and other notable DHX9 inhibitors.

| Compound | Target | Assay Type | IC50 / EC50 | Notes |

| This compound | DHX9 | Biochemical (unspecified) | IC50: 4.3 nM | A potent RNA helicase DHX9 inhibitor. |

| ATX968 | DHX9 | Helicase Assay | IC50: 8 nM | A potent, selective, and orally bioavailable inhibitor. |

| ATX968 | DHX9 | Cellular (circBRIP1) | EC50: 0.054 µM | Demonstrates cellular target engagement. |

| DHX9-IN-3 | DHX9 | Anti-proliferation | IC50: 8.7 nM | Measured in LS411N cells. |

| DHX9-IN-8 | DHX9 | Cellular (unspecified) | EC50: 3.4 µM | Cellular target engagement. |

| DHX9-IN-9 | DHX9 | Cellular (unspecified) | EC50: 0.0177 µM | Cellular target engagement. |

| DHX9-IN-11 | DHX9 | Cellular (unspecified) | EC50: 0.0838 µM | Cellular target engagement. |

| DHX9-IN-16 | DHX9 | Cellular (unspecified) | EC50: 0.125 µM | Cellular target engagement. |

| DHX9-IN-17 | DHX9 | Cellular (unspecified) | EC50: 0.161 µM | Cellular target engagement. |

Core Mechanism of Action

The primary mechanism of action of DHX9 inhibitors like this compound is the disruption of DHX9's enzymatic activity. This inhibition prevents the resolution of nucleic acid secondary structures that are natural byproducts of transcription and replication.

Biochemical Mechanism

DHX9 utilizes the energy from ATP hydrolysis to unwind complex nucleic acid structures. Studies on the inhibitor ATX968 have revealed that it acts as a non-competitive inhibitor with respect to both ATP and the dsRNA substrate, suggesting an allosteric mode of inhibition. By binding to a site distinct from the active site, the inhibitor induces a conformational change that renders the enzyme inactive, thus preventing the unwinding of substrates like R-loops and dsRNA.

Cellular Consequences of DHX9 Inhibition

The inhibition of DHX9 in cancer cells leads to a cascade of events culminating in cell death. This process is particularly effective in cancer cells with high levels of replication stress, such as those with dMMR or BRCA mutations.

-

Accumulation of R-loops and dsRNA: DHX9's primary role is to resolve R-loops (three-stranded nucleic acid structures composed of a DNA-RNA hybrid and a displaced single-stranded DNA) and other non-canonical nucleic acid structures. Inhibition of DHX9 leads to the accumulation of these structures.

-

Induction of Replication Stress: The persistence of R-loops and other secondary structures on the DNA template impedes the progression of replication forks, leading to replication stress and DNA damage.

-

Activation of the Interferon Response: The accumulation of cytosolic dsRNA is detected by cellular sensors, triggering a viral mimicry response. This leads to the activation of innate immune signaling pathways and the production of type I interferons, which can promote an anti-tumor immune response.

-

Cell Cycle Arrest and Apoptosis: The combination of replication stress, DNA damage, and the interferon response ultimately leads to cell cycle arrest and programmed cell death (apoptosis) in cancer cells.

Below is a diagram illustrating the signaling pathway affected by DHX9 inhibition.

Caption: Signaling pathway of DHX9 inhibition by this compound.

Experimental Protocols

The characterization of DHX9 inhibitors involves a series of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.

Biochemical Assays

-

DHX9 Helicase Activity Assay:

-

Principle: This assay measures the unwinding of a fluorophore-quencher labeled RNA duplex by DHX9. Unwinding separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

Protocol Outline:

-

A dsRNA substrate with a 3' overhang is labeled with a fluorophore (e.g., TAMRA) on one strand and a quencher (e.g., BHQ) on the complementary strand.

-

Recombinant human DHX9 protein is incubated with the inhibitor at various concentrations in an appropriate assay buffer.

-

The reaction is initiated by the addition of ATP and the labeled dsRNA substrate.

-

The increase in fluorescence is monitored over time using a plate reader.

-

IC50 values are calculated from the dose-response curves.

-

-

-

DHX9 ATPase Activity Assay:

-

Principle: This assay measures the ATP hydrolysis activity of DHX9, which is coupled to its helicase function. The amount of ADP produced is quantified.

-

Protocol Outline:

-

Recombinant DHX9 is incubated with the inhibitor and a suitable nucleic acid substrate (e.g., dsRNA).

-

The reaction is started by the addition of ATP.

-

After a defined incubation period, the reaction is stopped, and the amount of ADP produced is measured using a commercial kit such as ADP-Glo™.

-

Luminescence, which is proportional to the ADP concentration, is read on a plate reader.

-

EC50 values are determined from the inhibitor concentration-response curves.

-

-

-

Surface Plasmon Resonance (SPR) for Binding Kinetics:

-

Principle: SPR measures the real-time binding of an inhibitor to the target protein immobilized on a sensor chip. This provides data on association (kon) and dissociation (koff) rates, and the binding affinity (KD).

-

Protocol Outline:

-

Recombinant DHX9 is immobilized on an SPR sensor chip.

-

A series of inhibitor concentrations are flowed over the chip surface.

-

The change in the refractive index at the surface, which is proportional to the mass of bound inhibitor, is measured in real-time.

-

Kinetic parameters (kon, koff, KD) are derived from the sensorgrams.

-

-

Cellular Assays

-

Cell Viability/Proliferation Assay:

-

Principle: This assay determines the effect of the inhibitor on the growth and viability of cancer cell lines.

-

Protocol Outline:

-

Cancer cell lines (e.g., MSI-H colorectal cancer lines) are seeded in 96-well plates.

-

Cells are treated with a serial dilution of the DHX9 inhibitor for a prolonged period (e.g., 10 days).

-

Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Luminescence is measured, and IC50 values for anti-proliferative activity are calculated.

-

-

-

Target Engagement Assay (circBRIP1 Measurement):

-

Principle: DHX9 is involved in the biogenesis of certain circular RNAs (circRNAs), such as circBRIP1. Inhibition of DHX9 leads to an accumulation of circBRIP1, which can serve as a pharmacodynamic biomarker for target engagement.

-

Protocol Outline:

-

Cells are treated with the DHX9 inhibitor for a specified time.

-

Total RNA is extracted from the cells.

-

The levels of circBRIP1 and a housekeeping gene are quantified using RT-qPCR with divergent primers specific for the circRNA backspliced junction.

-

The fold change in circBRIP1 levels relative to a vehicle control is calculated to determine the EC50 for target engagement.

-

-

Experimental and Drug Development Workflow

The development of a DHX9 inhibitor follows a structured workflow from initial discovery to preclinical evaluation.

References

The Multifaceted Functions of DHX9 Helicase: A Technical Guide for Researchers

An In-depth Exploration of the Core Functions, Enzymatic Activities, and Molecular Interactions of a Key Player in Genome Maintenance and Gene Expression

Introduction

DExH-box helicase 9 (DHX9), also known as RNA Helicase A (RHA) or Nuclear DNA Helicase II (NDH II), is a highly conserved and ubiquitously expressed enzyme belonging to the Superfamily 2 (SF2) of DExH/D-box helicases.[1][2] This multifunctional protein plays a pivotal role in a vast array of cellular processes by utilizing the energy from NTP hydrolysis to unwind complex nucleic acid structures.[1][3] Its activities are fundamental to the maintenance of genomic stability, DNA replication, transcription, RNA processing and transport, and translation.[1] Consequently, dysregulation of DHX9 has been implicated in various human diseases, including cancer and viral infections, making it an attractive target for therapeutic development. This technical guide provides a comprehensive overview of the core functions of DHX9, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular pathways and interactions to serve as a resource for researchers, scientists, and drug development professionals.

Molecular Architecture and Enzymatic Activity

DHX9 is a large, multi-domain protein characterized by a conserved helicase core, two double-stranded RNA-binding domains (dsRBDs) at the N-terminus, and an RGG-rich region at the C-terminus that contributes to its nucleic acid binding properties. The helicase core contains the characteristic DExH-box motif and is responsible for the ATP-dependent unwinding of both DNA and RNA duplexes, with a demonstrated 3' to 5' polarity.

DHX9 is a structure-specific helicase with a notable preference for non-canonical nucleic acid structures. It efficiently resolves RNA-DNA hybrids, R-loops, G-quadruplexes, and triplex DNA. This activity is crucial for preventing the accumulation of these structures, which can otherwise impede transcription and replication, leading to genomic instability.

Data Presentation: Enzymatic and Binding Kinetics

The following tables summarize the available quantitative data on the enzymatic activity and binding affinities of DHX9.

| Substrate | Parameter | Value | Reference |

| ATP | K_M | 5.1 ± 0.5 µM | |

| ATP | k_cat | 46.6 ± 0.8 min⁻¹ | |

| dsRNA | K_M | 35 ± 8 nM | |

| dsRNA | k_cat | 28.2 ± 1.8 min⁻¹ |

Table 1: Michaelis-Menten Kinetic Parameters for DHX9 ATPase Activity. This table presents the Michaelis constant (K_M) and catalytic rate (k_cat) for the ATPase activity of DHX9 with ATP and a double-stranded RNA substrate.

| Ligand | Parameter | Value | Reference |

| ATP | K_D | 0.94 ± 0.25 µM | |

| ADP | K_D | 0.40 ± 0.16 µM | |

| GTP | K_D | 0.86 ± 0.35 µM |

Table 2: Dissociation Constants (K_D) for Nucleotide Binding to DHX9. This table shows the binding affinities of DHX9 for ATP, ADP, and GTP, as determined by surface plasmon resonance (SPR).

| Substrate | Relative Unwinding Efficiency | Reference |

| RNA G-quadruplexes | Most Efficient | |

| R-loops | High | |

| DNA G-quadruplexes | High | |

| D-loops | Moderate | |

| RNA forks | Lower | |

| DNA forks | Least Efficient |

Table 3: Substrate Specificity of DHX9 Helicase Activity. This table qualitatively ranks the unwinding efficiency of DHX9 for various nucleic acid structures. DHX9 unwinds R-loops and D-loops approximately 5-7 times more efficiently than their corresponding forked duplexes.

Core Functions of DHX9 Helicase

DHX9's diverse functions stem from its ability to remodel a wide range of nucleic acid structures and interact with a multitude of proteins.

DNA Replication and Maintenance of Genomic Stability

DHX9 is integral to the proper execution of DNA replication and the preservation of genome integrity. It is recruited to origins of replication, and its depletion leads to a blockage in DNA replication and a p53-dependent stress response. DHX9 interacts with key replication and DNA repair proteins, including Proliferating Cell Nuclear Antigen (PCNA), Topoisomerase IIα, and the breast cancer susceptibility protein BRCA1. Its ability to resolve R-loops and G-quadruplexes is particularly critical in preventing replication fork stalling and collapse, which can lead to DNA double-strand breaks.

Transcription and R-loop Resolution

DHX9 functions as a transcriptional co-activator by interacting with RNA Polymerase II and various transcription factors. It facilitates transcription by resolving secondary structures in the DNA template and the nascent RNA transcript that could otherwise pause or terminate transcription. A critical aspect of this function is the resolution of R-loops, which are three-stranded nucleic acid structures composed of an RNA-DNA hybrid and a displaced single-stranded DNA. While R-loops can have regulatory roles, their aberrant accumulation is a source of genomic instability. DHX9's helicase activity is crucial for maintaining R-loop homeostasis.

RNA Processing and Transport

DHX9 is involved in multiple post-transcriptional processes, including pre-mRNA splicing, microRNA biogenesis, and mRNA transport. It is a component of the spliceosome and influences alternative splicing decisions. In the context of microRNA processing, DHX9 is part of the RISC-loading complex and facilitates the loading of siRNAs into the RNA-induced silencing complex (RISC). Furthermore, DHX9 can shuttle between the nucleus and the cytoplasm and is implicated in the nuclear export of certain viral and cellular mRNAs.

Role in Cancer and Viral Infections

Given its central role in fundamental cellular processes, it is not surprising that DHX9 is frequently dysregulated in cancer. Overexpression of DHX9 has been observed in various cancers and often correlates with poor prognosis. Its functions in promoting DNA replication, transcription of oncogenes, and maintenance of genomic stability can all contribute to tumorigenesis.

DHX9 also plays a dual role in viral infections. On one hand, it can be co-opted by viruses, such as HIV-1, to facilitate their replication, transcription, and mRNA export. On the other hand, DHX9 can act as a sensor for viral nucleic acids, triggering an innate immune response.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of DHX9 helicase.

In Vitro Helicase Assay

This assay measures the ability of DHX9 to unwind a nucleic acid duplex.

Materials:

-

Purified recombinant DHX9 protein

-

Radiolabeled or fluorescently labeled oligonucleotide substrate with a 3' overhang

-

Helicase reaction buffer: 40 mM HEPES pH 7.5, 20 mM MgCl₂, 1 mM DTT, 0.01% BSA, 0.01% Tween 20

-

ATP solution (5 µM final concentration)

-

Stop buffer: 20 mM EDTA, 0.5% SDS, 0.1% bromophenol blue, 10% glycerol

-

Native polyacrylamide gel (e.g., 12%)

-

TBE buffer

Procedure:

-

Prepare the helicase reaction mixture in a final volume of 20 µL, containing the helicase reaction buffer, 12.5 nM oligonucleotide substrate, and the desired concentration of DHX9 (e.g., 2.5 nM).

-

Pre-incubate the mixture for 15 minutes at room temperature.

-

Initiate the reaction by adding ATP to a final concentration of 5 µM.

-

Incubate the reaction at 37°C for a defined period (e.g., 45 minutes).

-

Stop the reaction by adding an equal volume of stop buffer.

-

Resolve the products (unwound single-stranded oligonucleotide and remaining duplex substrate) on a native polyacrylamide gel.

-

Visualize the results by autoradiography (for radiolabeled substrates) or fluorescence imaging. The amount of unwound substrate is quantified to determine helicase activity.

References

Target Validation of DHX9 Inhibition in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DEAH-box helicase 9 (DHX9) has emerged as a compelling therapeutic target in oncology. This ATP-dependent helicase plays a crucial role in multiple cellular processes, including DNA replication, transcription, RNA processing, and the maintenance of genomic stability.[1][2] Its overexpression is observed in various cancer types and is often associated with poor prognosis.[3][4] Inhibition of DHX9 represents a promising therapeutic strategy, particularly for tumors with specific genetic vulnerabilities, such as microsatellite instability-high (MSI-H) and deficient mismatch repair (dMMR) cancers.[3] This guide provides an in-depth overview of the target validation of DHX9 inhibitors in cancer cells, summarizing key preclinical data, experimental methodologies, and the underlying signaling pathways. While the specific inhibitor "Dhx9-IN-5" is not prominently documented in publicly available literature, this document will leverage data from well-characterized DHX9 inhibitors, such as ATX968, to illustrate the principles of target validation.

DHX9: A Multifunctional Oncogenic Driver

DHX9 is a member of the DExD/H-box family of helicases that unwinds DNA and RNA secondary structures. Its multifaceted roles in nucleic acid metabolism make it a critical regulator of cellular homeostasis.

Key Functions of DHX9 in Cancer:

-

Genomic Stability: DHX9 is involved in the resolution of R-loops, which are three-stranded nucleic acid structures that can cause DNA damage and genomic instability if they accumulate.

-

DNA Replication and Repair: The helicase activity of DHX9 is implicated in DNA replication and the DNA damage response. It interacts with key proteins like BRCA1 to maintain genomic integrity.

-

Gene Expression: DHX9 regulates transcription and translation, influencing the expression of genes critical for cell proliferation and survival, including oncogenes.

-

Suppression of Innate Immunity: DHX9 acts as a suppressor of dsRNA accumulation in cancer cells. Its inhibition leads to the buildup of cytoplasmic dsRNA, triggering a "viral mimicry" response and activating an anti-tumor immune response.

Mechanism of Action of DHX9 Inhibitors

DHX9 inhibitors function by binding to the helicase and impeding its enzymatic activity. This disruption of DHX9 function leads to a cascade of cellular events that are particularly detrimental to cancer cells.

Consequences of DHX9 Inhibition:

-

R-loop Accumulation and DNA Damage: Inhibition of DHX9's helicase activity leads to the accumulation of R-loops, causing replication stress and DNA damage.

-

Cell Cycle Arrest and Apoptosis: The unresolved DNA damage and replication stress trigger cell cycle arrest and induce programmed cell death (apoptosis) in cancer cells.

-

Activation of Tumor-Intrinsic Interferon Response: The accumulation of dsRNA upon DHX9 inhibition activates the innate immune signaling pathways, leading to an interferon response that can enhance the efficacy of immunotherapies.

Quantitative Data on DHX9 Inhibitor Activity

The following tables summarize the in vitro activity of the potent and selective DHX9 inhibitor, ATX-968, in various cancer cell lines. This data highlights the selective dependency of MSI-H/dMMR cancer cells on DHX9.

Table 1: In Vitro Proliferation IC50 Values of ATX-968 in Colorectal Cancer (CRC) Cell Lines

| Cell Line | MSI Status | MMR Status | ATX-968 IC50 (µM) |

| RKO | MSI-H | dMMR | < 1 |

| HCT116 | MSI-H | dMMR | < 1 |

| LoVo | MSI-H | dMMR | < 1 |

| SW480 | MSS | pMMR | > 1 |

| HT29 | MSS | pMMR | > 1 |

Data compiled from publicly available research.

Table 2: Pharmacodynamic Marker Modulation by ATX-968

| Marker | Effect of ATX-968 | Significance |

| circBRIP1 | Induction | Intracellular DHX9-specific target inhibition |

| yH2AX | Increased levels | Marker of DNA damage and replication stress |

Experimental Protocols for Target Validation

The following are detailed methodologies for key experiments used to validate the targeting of DHX9 in cancer cells.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a DHX9 inhibitor on the proliferation of cancer cell lines.

Protocol:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the DHX9 inhibitor (e.g., ATX-968) for 72 hours.

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

Western Blot Analysis for DNA Damage Markers

Objective: To assess the induction of DNA damage upon DHX9 inhibition.

Protocol:

-

Treat cancer cells with the DHX9 inhibitor at various concentrations for the desired time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against γH2AX (a marker for DNA double-strand breaks) and β-actin (loading control) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

R-loop Detection by Immunofluorescence

Objective: To visualize the accumulation of R-loops in cells following DHX9 inhibition.

Protocol:

-

Grow cells on glass coverslips and treat with the DHX9 inhibitor.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block with 1% BSA in PBST for 30 minutes.

-

Incubate with a primary antibody specific for DNA-RNA hybrids (S9.6 antibody) overnight at 4°C.

-

Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize the cells using a fluorescence microscope.

Signaling Pathways and Visualizations

The inhibition of DHX9 perturbs several critical cellular pathways. The following diagrams, generated using the DOT language, illustrate these relationships.

Caption: Mechanism of action of DHX9 inhibitors in cancer cells.

References

The Multifaceted Role of DHX9 in Orchestrating DNA Replication and Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DHX9, a highly conserved DExH-box helicase, is a critical player in maintaining genomic integrity through its multifaceted roles in DNA replication, DNA repair, and RNA metabolism. This technical guide provides an in-depth exploration of the core functions of DHX9 in unwinding complex nucleic acid structures, its intricate interactions with key cellular proteins, and its involvement in critical signaling pathways that govern DNA fidelity. We present a comprehensive summary of quantitative data on DHX9's enzymatic activities, detailed methodologies for key experimental procedures to study its function, and visual representations of its operational pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction: The DHX9 Helicase

DHX9, also known as RNA Helicase A (RHA) or Nuclear DNA Helicase II (NDH II), is an ATP-dependent helicase belonging to the Superfamily 2 (SF2) of DExH-box helicases.[1][2] It possesses the ability to unwind a wide variety of nucleic acid structures, including double-stranded DNA (dsDNA), double-stranded RNA (dsRNA), and DNA/RNA hybrids.[2][3] A key characteristic of DHX9 is its preference for and efficient resolution of non-canonical and complex secondary structures such as R-loops, G-quadruplexes (G4s), and triplex DNA, which can otherwise pose as significant impediments to DNA replication and transcription, leading to genomic instability.[2] The functional versatility of DHX9 is underscored by its multi-domain architecture, which includes two double-stranded RNA-binding domains (dsRBDs), a helicase core, and an RGG-rich domain that facilitates nucleic acid binding.

The Pivotal Role of DHX9 in DNA Replication

DHX9 is indispensable for efficient and accurate DNA replication. Its primary functions in this process revolve around the removal of structural barriers that can stall or collapse replication forks.

Resolution of R-loops and G-quadruplexes at the Replication Fork

R-loops, three-stranded nucleic acid structures composed of a DNA-RNA hybrid and a displaced single-stranded DNA, can form during transcription and obstruct the progression of the replication machinery. DHX9 actively unwinds these R-loops, thereby preventing replication fork stalling and potential DNA double-strand breaks (DSBs). Similarly, G-quadruplexes, which are stable four-stranded DNA structures, can also halt replication fork progression. DHX9, in concert with other proteins like Polymerase η (Pol η), facilitates the unwinding of G4 structures, ensuring the smooth passage of the replication fork.

Interaction with Core Replication Machinery

DHX9's role in DNA replication is further cemented by its direct interactions with essential components of the replisome. It has been shown to associate with Proliferating Cell Nuclear Antigen (PCNA), a central scaffold for DNA replication and repair proteins at the replication fork. This interaction likely localizes DHX9 to sites of active replication where its helicase activity is required. Furthermore, DHX9 interacts with and stimulates the activity of other helicases, such as WRN, to resolve complex DNA structures encountered during replication.

Suppression of DHX9 leads to a significant reduction in nascent DNA production and an inhibition of DNA replication, ultimately triggering a p53-dependent senescence pathway in normal human fibroblasts. This highlights the essential role of DHX9 in maintaining the pace and fidelity of DNA synthesis.

DHX9 in the DNA Damage Response and Repair

DHX9 is a key component of the cellular machinery that responds to and repairs DNA damage, particularly DSBs. Its involvement spans multiple repair pathways, most notably homologous recombination.

A Critical Factor in Homologous Recombination (HR)

Homologous recombination is a high-fidelity pathway for repairing DSBs. DHX9 plays a crucial early role in this process by promoting the resection of DNA ends at the break site, a critical step that generates a 3' single-stranded DNA overhang necessary for RAD51 loading and strand invasion. This function is intimately linked to its interaction with the breast cancer susceptibility protein 1 (BRCA1). In response to DNA damage, DHX9 forms a complex with BRCA1 and facilitates its recruitment to DSB sites. This recruitment is, in part, mediated by the association of the DHX9-BRCA1 complex with nascent RNA at the site of damage. The helicase activity of DHX9 is essential for this step in HR.

DHX9 also interacts with and stimulates the activity of DNA polymerase δ4 (Pol δ4) in D-loop extension synthesis, a key step in homology-directed repair.

Involvement in Non-Homologous End Joining (NHEJ)

While its role in HR is more extensively characterized, DHX9 also interacts with key proteins of the non-homologous end joining (NHEJ) pathway, such as the Ku86 protein. Although DHX9-deficient cells appear proficient in the overall repair of DSBs by NHEJ, its interaction with Ku86 suggests a potential regulatory or accessory role in this pathway.

Regulation by ATR/ATM Signaling Pathways

The function of DHX9 in the DNA damage response is tightly regulated by the master sensor kinases, Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR). Following DNA damage, ATR phosphorylates DHX9 at Serine 321. This phosphorylation is crucial for promoting DHX9's interaction with other DNA damage response proteins, including γH2AX, BRCA1, and RPA, and for its association with R-loops under genotoxic stress. Similarly, ATM-dependent phosphorylation of DHX9 at the same residue (Serine 321) has been shown to be critical for the retention of DHX9 at DSB sites and for its dynamic interaction with BRCA1, thereby ensuring efficient DSB repair.

Quantitative Data on DHX9 Activities

The enzymatic activities of DHX9 have been characterized in vitro, providing quantitative insights into its function.

| Parameter | Substrate | Value | Reference |

| Helicase Activity | |||

| Relative Unwinding Efficiency | RNA G-quadruplex > R-loop > DNA G-quadruplex > D-loop > RNA fork > DNA fork | Descending order of activity | |

| Relative Unwinding Efficiency | D-loops and R-loops vs. DNA and RNA forks | ~5-7-fold more efficient | |

| Unwinding Rate | 3'-single-stranded overhang triplex DNA | ~24 bases min⁻¹µM⁻¹ | |

| ATPase Activity | |||

| ATP KM | Double-stranded RNA | 13.9 ± 1.2 µM | |

| RNA KM | Double-stranded RNA | 2.5 ± 0.3 nM | |

| Binding Affinity | |||

| KD | Double-stranded RNA | 1.8 ± 0.3 nM |

Experimental Protocols

In Vitro Helicase Assay

This protocol is designed to measure the unwinding activity of purified DHX9 on a specific nucleic acid substrate.

-

Substrate Preparation: A radiolabeled (e.g., 32P) oligonucleotide is annealed to a complementary strand to create the desired duplex or more complex structure (e.g., forked duplex, R-loop).

-

Reaction Mixture: Prepare a reaction buffer typically containing 40 mM HEPES (pH 7.5), 20 mM MgCl₂, 1 mM DTT, 0.01% BSA, and 5 mM ATP.

-

Enzyme Reaction: Add purified DHX9 protein to the reaction mixture containing the radiolabeled substrate. Incubate at 32-37°C for a defined period (e.g., 20-60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA and a loading dye.

-

Product Analysis: Separate the unwound single-stranded product from the duplex substrate using non-denaturing polyacrylamide gel electrophoresis (PAGE).

-

Quantification: Visualize the gel using autoradiography or a phosphorimager and quantify the percentage of unwound substrate.

ATPase Assay

This protocol measures the ATP hydrolysis activity of DHX9, which is coupled to its helicase function.

-

Reaction Setup: In a 96- or 384-well plate, prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.25 mM MgCl₂, 0.01% Triton X-100).

-

Add Components: Add purified DHX9 enzyme, the nucleic acid substrate (e.g., yeast RNA or a specific oligonucleotide), and ATP to the reaction wells.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes) to allow for ATP hydrolysis.

-

ADP Detection: Stop the reaction and detect the amount of ADP produced using a commercial kit, such as the Transcreener ADP² Assay, which measures fluorescence polarization. The signal is proportional to the amount of ADP generated and thus to the ATPase activity of DHX9.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the genomic regions where DHX9 is bound.

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear it into small fragments.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to DHX9. The antibody-protein-DNA complexes are then captured using protein A/G beads.

-

Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated complexes from the beads.

-

Reverse Cross-linking: Reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA.

-

Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic loci or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.

DNA Fiber Analysis

This technique is used to visualize and quantify DNA replication dynamics at the single-molecule level.

-

Pulse Labeling: Sequentially pulse-label replicating cells with two different thymidine analogs, such as 5-chloro-2'-deoxyuridine (CldU) and 5-iodo-2'-deoxyuridine (IdU), for short durations (e.g., 20-30 minutes each).

-

Cell Lysis and DNA Spreading: Harvest the cells, lyse them gently on a microscope slide, and spread the DNA fibers by tilting the slide.

-

DNA Denaturation: Treat the slides with acid to denature the DNA.

-

Immunostaining: Stain the labeled DNA tracks with specific antibodies against CldU and IdU, followed by fluorescently labeled secondary antibodies.

-

Microscopy and Analysis: Visualize the DNA fibers using fluorescence microscopy. The lengths of the CldU and IdU tracks can be measured to determine replication fork speed, origin firing, and the frequency of replication fork stalling or collapse.

Visualizing DHX9 Pathways and Workflows

Caption: DHX9 in DNA Replication.

Caption: DHX9 in Homologous Recombination.

Caption: DNA Fiber Assay Workflow.

Conclusion and Future Directions

DHX9 is a central hub in the intricate network of proteins that safeguard the genome. Its ability to resolve a diverse array of nucleic acid structures makes it a critical factor in both DNA replication and repair. The tight regulation of its activity by DNA damage signaling pathways further underscores its importance in the cellular response to genotoxic stress. The overexpression of DHX9 in various cancers has made it an attractive target for therapeutic intervention. A deeper understanding of the molecular mechanisms governing DHX9's function and its interactions with other cellular components will be pivotal for the development of novel anti-cancer strategies. Future research should focus on elucidating the precise contexts in which DHX9's various activities are deployed and how these can be selectively modulated for therapeutic benefit.

References

The Role of Dhx9-IN-5 in R-loop Modulation: A Technical Overview

For Immediate Release

Lexington, MA – November 28, 2025 – This technical guide provides an in-depth analysis of the potent and selective RNA helicase DHX9 inhibitor, Dhx9-IN-5, and its impact on R-loop formation. DHX9 is a critical enzyme in maintaining genomic stability through its role in resolving R-loops, which are three-stranded nucleic acid structures that can lead to DNA damage and replication stress if not properly regulated. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of DHX9 inhibition.

Core Concepts: The Dual Function of DHX9 in R-loop Homeostasis

DHX9, a member of the DExH-box family of helicases, plays a multifaceted and context-dependent role in cellular processes. It is integral to transcription, translation, and DNA repair. A key function of DHX9 is its ability to unwind DNA:RNA hybrids, thereby resolving R-loops that can form during transcription.[1][2] The accumulation of aberrant R-loops can impede DNA replication and lead to genomic instability, a hallmark of cancer.[1][2]

Paradoxically, DHX9 can also promote the formation of R-loops, particularly in cellular environments with compromised RNA splicing machinery.[3] This dual functionality underscores the complexity of R-loop regulation and highlights DHX9 as a critical node in maintaining the delicate balance of these structures.

This compound: A Potent Inhibitor of DHX9 Helicase Activity

This compound (also referred to as compound 277) has been identified as a highly potent small molecule inhibitor of the RNA helicase DHX9. While detailed, publicly available peer-reviewed studies specifically characterizing the cellular effects of this compound on R-loop formation are limited, its potent enzymatic inhibition suggests a significant impact on R-loop homeostasis. Information from patent filings and related compounds in development provides insight into its mechanism of action.

A closely related and extensively studied DHX9 inhibitor, ATX968, demonstrates that chemical inhibition of DHX9's enzymatic activity leads to the accumulation of R-loops and subsequent replication stress, particularly in cancer cells with deficient mismatch repair (dMMR) or mutations in DNA damage repair genes like BRCA1/2.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and the related, well-characterized DHX9 inhibitor ATX968.

| Compound | Target | Assay Type | IC50 / EC50 | Reference |

| This compound (compound 277) | DHX9 | Biochemical Assay | IC50: 4.3 nM | |

| ATX968 | DHX9 | Cellular Target Engagement (circBRIP1) | EC50: 0.054 µM | |

| ATX968 | Anti-proliferative (LS411N cells) | Cell-based Assay | IC50: 8.7 nM |

The Consequence of DHX9 Inhibition: R-loop Accumulation and Cellular Stress

Inhibition of DHX9's helicase activity is hypothesized to disrupt the normal processing of R-loops, leading to their accumulation. This accumulation can trigger a cascade of cellular events, including:

-

Replication Stress: R-loops can act as physical barriers to the DNA replication machinery, causing replication fork stalling and potential collapse.

-

DNA Damage: The exposed single-stranded DNA in R-loop structures is vulnerable to damage. Furthermore, the collision of replication forks with transcription complexes at R-loops can lead to double-strand breaks.

-

Activation of the Immune Response: The accumulation of cytosolic DNA and RNA:DNA hybrids resulting from R-loop-induced DNA damage can trigger an innate immune response, a phenomenon known as "viral mimicry."

These downstream effects of DHX9 inhibition form the basis of its therapeutic potential in oncology, particularly in tumors with existing deficiencies in DNA damage repair pathways.

Experimental Protocols

Detailed experimental protocols for assessing the impact of DHX9 inhibition on R-loop formation are crucial for reproducible research. Below are methodologies for key experiments cited in the literature for DHX9 inhibitors like ATX968, which are applicable to the study of this compound.

DNA:RNA Immunoprecipitation followed by qPCR (DRIP-qPCR)

This technique is used to quantify R-loop formation at specific genomic loci.

-

Cell Lysis and Genomic DNA Extraction: Cells are treated with the DHX9 inhibitor or a vehicle control. Genomic DNA is then carefully extracted using a gentle lysis buffer to preserve R-loop structures.

-

Restriction Enzyme Digestion: The purified genomic DNA is fragmented using a cocktail of restriction enzymes that do not cut within the genomic regions of interest.

-

Immunoprecipitation: The fragmented DNA is incubated with the S9.6 antibody, which specifically recognizes DNA:RNA hybrids. The antibody-R-loop complexes are then captured using protein A/G magnetic beads.

-

Washing and Elution: The beads are washed to remove non-specifically bound DNA. The R-loop-containing DNA is then eluted.

-

RNase H Treatment (Control): A parallel sample is treated with RNase H, which degrades the RNA in DNA:RNA hybrids, to serve as a negative control and confirm the specificity of the S9.6 antibody.

-

Quantitative PCR (qPCR): The amount of immunoprecipitated DNA at specific gene loci is quantified by qPCR. An increase in the DRIP-qPCR signal in inhibitor-treated cells compared to control cells indicates an accumulation of R-loops at that locus.

Immunofluorescence Staining for R-loops

This method allows for the visualization and quantification of total R-loop levels within cells.

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with the DHX9 inhibitor or a vehicle control.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100) to allow antibody entry.

-

S9.6 Antibody Staining: The cells are incubated with the S9.6 primary antibody, followed by a fluorescently labeled secondary antibody.

-

Nuclear Counterstaining: The cell nuclei are stained with DAPI.

-

Microscopy and Image Analysis: The coverslips are mounted and imaged using a fluorescence microscope. The intensity of the S9.6 signal within the nucleus is quantified using image analysis software to determine the relative level of R-loops.

In Vitro Helicase Assay

This biochemical assay measures the enzymatic activity of DHX9 and the potency of its inhibitors.

-

Substrate Preparation: A labeled oligonucleotide substrate that mimics an R-loop or a simple DNA:RNA hybrid is prepared. One strand is typically labeled with a fluorescent dye and the other with a quencher.

-

Enzyme Reaction: Recombinant DHX9 protein is incubated with the substrate in a reaction buffer containing ATP.

-

Inhibitor Addition: The assay is performed in the presence of varying concentrations of the DHX9 inhibitor (e.g., this compound).

-

Measurement of Unwinding: As DHX9 unwinds the duplex substrate, the fluorescent dye and quencher are separated, leading to an increase in fluorescence. This increase is measured over time using a plate reader.

-

Data Analysis: The rate of the reaction at each inhibitor concentration is used to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Visualizing the Impact of DHX9 Inhibition

The following diagrams illustrate the key pathways and experimental workflows related to DHX9 function and the consequences of its inhibition.

Conclusion

This compound is a potent inhibitor of the DHX9 helicase. Based on data from related compounds and the known functions of DHX9, inhibition by this compound is expected to lead to an accumulation of R-loops, resulting in replication stress and DNA damage. This mechanism presents a promising therapeutic strategy for cancers with deficiencies in DNA damage repair, where the synthetic lethality of DHX9 inhibition can be exploited. Further peer-reviewed studies are needed to fully elucidate the specific cellular effects of this compound on R-loop formation and its potential as a clinical candidate.

References

An In-depth Technical Guide to the Enzymatic Activity of DHX9

For Researchers, Scientists, and Drug Development Professionals

Introduction

DExH-box helicase 9 (DHX9), also known as RNA Helicase A (RHA) or Nuclear DNA Helicase II (NDHII), is a highly conserved and ubiquitously expressed enzyme belonging to the Superfamily 2 (SF2) of DExH/D-box helicases.[1][2] This multifunctional protein plays a pivotal role in a multitude of cellular processes by utilizing the energy from ATP hydrolysis to unwind and remodel nucleic acid structures.[3] Its enzymatic activities are crucial for maintaining genomic stability, regulating gene expression at multiple levels, and participating in the cellular response to viral infections and DNA damage.[4] This technical guide provides a comprehensive overview of the core enzymatic activities of DHX9, including detailed methodologies for key experiments and visualizations of its involvement in cellular signaling pathways.

Core Enzymatic Activities of DHX9

DHX9 is a versatile enzyme capable of acting on a wide array of nucleic acid substrates, including double-stranded DNA (dsDNA), double-stranded RNA (dsRNA), and DNA/RNA hybrids.[3] Its primary enzymatic functions are its helicase and ATPase activities, which are intrinsically linked.

Helicase Activity: Unwinding Nucleic Acid Duplexes

DHX9 exhibits a 3' to 5' polarity in its helicase activity, meaning it translocates along a single-stranded nucleic acid in that direction while unwinding the complementary strand. A key characteristic of DHX9's helicase function is its preference for substrates possessing a 3' single-stranded tail, which serves as a loading and entry point for the enzyme.

DHX9 is a structure-specific helicase with a notable preference for unwinding non-canonical and complex nucleic acid structures that can form during various cellular processes and act as impediments to replication and transcription machinery. Its substrate repertoire includes:

-

R-loops: Three-stranded nucleic acid structures composed of a DNA-RNA hybrid and a displaced single-stranded DNA loop. DHX9 unwinds R-loops with high efficiency, playing a crucial role in preventing their accumulation and the associated genomic instability.

-

G-quadruplexes (G4s): Secondary structures formed in guanine-rich nucleic acid sequences. DHX9 is one of the few helicases known to resolve both DNA and RNA G-quadruplexes.

-

Triplex DNA (H-DNA): Three-stranded DNA structures that can form in regions with mirror repeat symmetries. DHX9 preferentially unwinds triplex structures with a 3' overhang.

-

Forked Duplexes and Displacement Loops (D-loops): Intermediates in DNA replication and recombination.

While DHX9 can unwind standard dsDNA and dsRNA, it displays a higher propensity for substrates containing RNA, such as DNA/RNA hybrids and dsRNA.

ATPase Activity: Fueling the Motor

The helicase activity of DHX9 is an ATP-dependent process. DHX9 possesses a conserved DExH-box motif within its helicase core that is responsible for ATP binding and hydrolysis. The energy released from the conversion of ATP to ADP and inorganic phosphate (Pi) powers the conformational changes required for translocation along the nucleic acid lattice and the separation of duplex strands. The ATPase activity of DHX9 is stimulated by the presence of its nucleic acid substrates.

Quantitative Data on DHX9 Enzymatic Activity

The following tables summarize the available quantitative data on the enzymatic activities of human DHX9. It is important to note that specific kinetic parameters for helicase activity, such as unwinding rate and processivity, are not extensively reported in the literature in standardized units.

| Parameter | Substrate | Value | Reference |

| ATPase Activity | |||

| Km for ATP | RNA | 5.1 ± 0.5 µM | |

| Km for RNA | ATP | 35 ± 8 nM | |

| kcat (ATP hydrolysis) | RNA | 46.6 ± 0.8 min-1 | |

| kcat (RNA-stimulated) | ATP | 28.2 ± 1.8 min-1 |

| Substrate | Relative Unwinding Efficiency | Reference |

| Helicase Activity | ||

| RNA G-quadruplexes | Most Efficient | |

| R-loops | High | |

| DNA G-quadruplexes | High | |

| D-loops | Moderate | |

| RNA forks | Moderate | |

| DNA forks | Least Efficient | |

| RNA:RNA duplex | 0.72 nM min-1 µM-1 enzyme | |

| DNA:DNA duplex | 0.08 nM min-1 µM-1 enzyme |

Note: The unwinding rates for RNA:RNA and DNA:DNA duplexes are presented as reported in the reference and may not be directly comparable to standard bp/s units without further information on the specific experimental setup.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the enzymatic activity of DHX9.

DHX9 ATPase Activity Assay

This protocol is adapted from commercially available kits and is designed to measure the conversion of ATP to ADP, which is indicative of DHX9's ATPase activity.

Materials:

-

Purified recombinant human DHX9 protein

-

DHX9 substrate (e.g., yeast RNA)

-

Assay Buffer (e.g., 40 mM HEPES pH 7.5, 20 mM MgCl₂, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)

-

ATP solution

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

-

96-well or 384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Enzyme Preparation: Thaw purified DHX9 on ice. Dilute the enzyme to the desired concentration (e.g., 0.625 nM final concentration) in pre-chilled Assay Buffer.

-

Substrate Preparation: Thaw the RNA substrate on ice. Dilute to the desired concentration (e.g., 15 nM final concentration) in Assay Buffer.

-

Reaction Setup:

-

Add the diluted DHX9 enzyme solution to each well of the microplate.

-

Add the test compounds (inhibitors or activators) or vehicle control to the respective wells.

-

Add the diluted RNA substrate to all wells except for the "no substrate" control wells.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

-

Initiate Reaction: Add ATP solution to all wells to a final concentration of 5 µM to start the reaction.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for ATP hydrolysis.

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to each well to convert the generated ADP back to ATP, which is then used by luciferase to produce a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the ATPase activity of DHX9.

In Vitro Helicase Assay (Radiolabel-based)

This protocol describes a classic gel-based method to directly visualize the unwinding of a nucleic acid substrate by DHX9.

Materials:

-

Purified recombinant human DHX9 protein

-

Custom-synthesized oligonucleotides to create the desired substrate (e.g., forked duplex, R-loop)

-

[γ-³²P]ATP for radiolabeling

-

T4 Polynucleotide Kinase (PNK)

-

Helicase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 3.5 mM MgCl₂, 5 mM DTT, 0.1 mg/ml BSA, 10% glycerol)

-

ATP solution (non-radioactive)

-

Stop Buffer (e.g., 0.2% SDS, 50 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol, 40% glycerol, and a 10-fold excess of unlabeled oligonucleotide to prevent re-annealing)

-

Native polyacrylamide gel (e.g., 10-12%)

-

TBE Buffer

-

Phosphorimager system

Procedure:

-

Substrate Preparation and Labeling:

-

Anneal the appropriate oligonucleotides to form the desired duplex or more complex substrate.

-

End-label one of the oligonucleotides (the one that will be displaced) with ³²P using T4 PNK and [γ-³²P]ATP.

-

Purify the labeled substrate to remove unincorporated nucleotides.

-

-

Reaction Setup:

-

In a reaction tube, combine the Helicase Assay Buffer, the radiolabeled substrate (e.g., 5 nM final concentration), and purified DHX9 protein (at various concentrations to observe a dose-dependent effect).

-

-

Initiate Reaction: Add ATP to a final concentration of 3.5 mM to start the unwinding reaction.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 0-30 minutes for a time-course experiment).

-

Stop Reaction: Terminate the reaction by adding Stop Buffer.

-

Gel Electrophoresis:

-

Load the reaction products onto a native polyacrylamide gel.

-

Run the gel at 4°C to separate the unwound single-stranded product from the intact duplex substrate.

-

-

Data Acquisition and Analysis:

-

Dry the gel and expose it to a phosphor screen.

-

Visualize the bands using a phosphorimager.

-

Quantify the intensity of the bands corresponding to the unwound and substrate forms. The percentage of unwinding can be calculated as: (% unwound) = [unwound product / (unwound product + substrate)] * 100.

-

Co-Immunoprecipitation (Co-IP) for DHX9 Interaction Analysis

This protocol is used to identify and confirm protein-protein interactions with DHX9 in a cellular context.

Materials:

-

Cell line expressing the proteins of interest

-

Lysis Buffer (e.g., RIPA buffer or a milder buffer like 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20, supplemented with protease and phosphatase inhibitors)

-

Antibody specific to DHX9 (for pulldown)

-

Control IgG antibody (from the same species as the DHX9 antibody)

-

Protein A/G magnetic beads or agarose beads

-

Wash Buffer (similar to Lysis Buffer but with lower detergent concentration)

-

SDS-PAGE sample buffer

-

Western blotting reagents and antibodies against the potential interacting partners

Procedure:

-

Cell Lysis:

-

Harvest cells and wash with cold PBS.

-

Lyse the cells in Lysis Buffer on ice for 15-30 minutes.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant (cell lysate).

-

-

Pre-clearing (Optional but Recommended):

-

Add control IgG and Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with rotation. This step reduces non-specific binding to the beads and antibody.

-

Pellet the beads by centrifugation and transfer the pre-cleared lysate to a new tube.

-

-

Immunoprecipitation:

-

Add the anti-DHX9 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with rotation.

-

Add Protein A/G beads and incubate for another 1-2 hours at 4°C with rotation to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads 3-5 times with Wash Buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins.

-

Separate the eluted proteins by SDS-PAGE.

-

Perform a Western blot using antibodies against the suspected interacting proteins to detect their presence in the DHX9 immunoprecipitate.

-

Signaling Pathways and Logical Relationships Involving DHX9

DHX9's enzymatic activities are integral to its function in various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these key relationships.

DHX9 in DNA Damage Response (DDR) and Homologous Recombination (HR)

DHX9 plays a crucial role in the repair of DNA double-strand breaks (DSBs) through homologous recombination. It interacts with key DDR proteins like BRCA1 and the WRN helicase to facilitate DNA end resection and the resolution of complex DNA structures at stalled replication forks.

Caption: DHX9's role in the DNA damage response and homologous recombination.

DHX9 in Innate Immune Signaling

In the cytoplasm, DHX9 can act as a sensor for viral nucleic acids. In the nucleus, it functions as a transcriptional co-activator for interferon-stimulated genes (ISGs) by interacting with STAT1.

Caption: Dual roles of DHX9 in cytoplasmic sensing and nuclear transcription in innate immunity.

Experimental Workflow for Helicase Assay

This diagram illustrates the general workflow for an in vitro helicase assay.

Caption: General workflow for an in vitro helicase assay.

Conclusion

DHX9 is a multifaceted enzyme with critical roles in nucleic acid metabolism. Its ATP-dependent helicase activity is central to its functions in resolving complex nucleic acid structures, thereby ensuring the fidelity of DNA replication and transcription, and maintaining genome integrity. The ability of DHX9 to act on a diverse range of substrates, with a preference for RNA-containing and non-canonical structures, underscores its importance as a key regulator in the cell. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers and drug development professionals seeking to further investigate the enzymatic functions of DHX9 and explore its potential as a therapeutic target in various diseases, including cancer and viral infections. Further research is warranted to elucidate the precise kinetic parameters of its helicase activity on different substrates and to fully unravel the complex regulatory networks in which it participates.

References

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accenttx.com [accenttx.com]

- 4. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]

DHX9-IN-5: A Potential Therapeutic Agent Targeting the DHX9 Helicase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

DExH-Box Helicase 9 (DHX9) has emerged as a compelling therapeutic target in oncology and virology due to its critical roles in DNA replication, transcription, RNA processing, and the maintenance of genomic stability.[1][2] Dysregulation of DHX9 activity is a hallmark of numerous cancers, contributing to uncontrolled proliferation and survival.[3] This technical guide provides a comprehensive overview of DHX9-IN-5, a potent inhibitor of DHX9, and the broader therapeutic strategy of DHX9 inhibition. While public data on this compound is currently limited, its high potency warrants further investigation. This document will leverage available information on this compound and other well-characterized DHX9 inhibitors, such as ATX968 and STM11315, to present a detailed understanding of the mechanism of action, experimental validation, and therapeutic potential of targeting DHX9.

Introduction to DHX9

DHX9, also known as RNA Helicase A (RHA), is a ubiquitously expressed enzyme that unwinds DNA and RNA secondary structures in an ATP-dependent manner.[4] Its helicase activity is essential for resolving R-loops (three-stranded nucleic acid structures of a DNA-RNA hybrid and a displaced single-stranded DNA), which can otherwise lead to replication stress and genomic instability.[5] DHX9 is involved in multiple cellular pathways, including DNA replication and repair, transcription, and miRNA processing. Its overexpression has been linked to poor prognosis in various cancers, making it an attractive target for therapeutic intervention.

This compound and Other DHX9 Inhibitors: Quantitative Data

This compound is a highly potent, small molecule inhibitor of the RNA helicase DHX9. The landscape of DHX9 inhibitors is expanding, with other notable compounds like ATX968 and STM11315 demonstrating significant preclinical activity. The following tables summarize the available quantitative data for these inhibitors.

Table 1: In Vitro Potency of DHX9 Inhibitors

| Compound | Assay Type | Target | IC50 / EC50 / Kd | Reference |

| This compound | Biochemical | DHX9 | IC50: 4.3 nM | |

| ATX968 | Helicase Unwinding | DHX9 | IC50: 8 nM | |

| Surface Plasmon Resonance (SPR) | DHX9 | Kd: 1.3 nM | ||

| circBRIP1 Assay | DHX9 | EC50: 54 nM | ||

| STM11315 | RNA Unwinding | DHX9 | IC50: <5 nM | |

| ATPase Activity | DHX9 | IC50: <10 nM |

Table 2: Cellular and In Vivo Activity of DHX9 Inhibitors

| Compound | Model System | Activity | Dosage/Concentration | Reference |

| ATX968 | MSI-H/dMMR Colorectal Cancer Cells | Induces replication stress and DNA damage | 1 µM (2 days) | |

| MSI-H/dMMR Colorectal Cancer Cells | Inhibits proliferation | 10 µM (10 days) | ||

| MSI-H/dMMR Colorectal Cancer Xenograft | Causes significant and durable tumor regression | 300 mg/kg, p.o., twice-daily (56 days) | ||

| STM11315 | MSI-H Tumor Cells (e.g., LS411N) | Induces selective cell killing | <20 nM | |

| MSI-H and other genomically unstable in vivo models | Compelling single-agent anti-tumor activity | Not specified | ||

| Unnamed DHX9 Inhibitor | BRCA LOF Human Xenografts | Robust and significant tumor growth inhibition and regression | 100 mg/kg BID, orally (up to 28 days) |

Mechanism of Action of DHX9 Inhibition

Inhibition of DHX9's helicase activity disrupts the normal processing of nucleic acid structures, leading to a cascade of cellular events that are particularly detrimental to cancer cells reliant on DHX9 for survival.

Induction of R-loops and Replication Stress

DHX9 plays a crucial role in resolving R-loops that form during transcription. Inhibition of DHX9 leads to the accumulation of these structures, which can stall replication forks and induce replication stress. This is particularly toxic to cancer cells with pre-existing genomic instability, such as those with microsatellite instability-high (MSI-H) or deficient mismatch repair (dMMR).

DNA Damage Response and Apoptosis

The unresolved replication stress triggers a DNA damage response (DDR). In cancer cells with compromised DDR pathways (e.g., BRCA loss-of-function), the accumulation of DNA damage overwhelms the cell's repair capacity, leading to cell cycle arrest and ultimately, apoptosis.

Below is a diagram illustrating the proposed mechanism of action for DHX9 inhibitors.

Caption: Mechanism of action of DHX9 inhibitors like this compound.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize DHX9 inhibitors.

DHX9 Helicase Activity Assay

This assay measures the unwinding of a double-stranded nucleic acid substrate by DHX9.

-

Principle: A fluorophore and a quencher are placed on opposite strands of a nucleic acid duplex. Upon unwinding by DHX9, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.

-

Protocol:

-

Prepare a reaction buffer (e.g., 40 mM HEPES pH 7.5, 20 mM MgCl2, 1 mM DTT, 0.01% Tween 20, 0.01% BSA).

-

Add recombinant DHX9 enzyme (e.g., 2.5 nM final concentration) to a 384-well plate containing serial dilutions of the test compound (e.g., this compound).

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the fluorescently labeled oligonucleotide substrate (e.g., 12.5 nM) and ATP (e.g., 5 µM).

-

Measure the fluorescence kinetically over 30 minutes using a plate reader.

-

Calculate the initial reaction velocity and determine the IC50 value of the inhibitor.

-

References

- 1. Detecting R-Loop Formation Using a Plasmid-Based In Vitro Transcription Assay | Springer Nature Experiments [experiments.springernature.com]

- 2. R-Loop Analysis by Dot-Blot - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detection of R-Loop Structures by Immunofluorescence Using the S9.6 Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The biology of DHX9 and its potential as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

The Dual-Faceted Role of DHX9 in Viral Replication Cycles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DExH-box helicase 9 (DHX9), also known as RNA Helicase A (RHA) or Nuclear DNA Helicase II (NDH II), is a highly conserved and multifunctional enzyme essential for numerous cellular processes.[1][2] As an NTP-dependent helicase, DHX9 is capable of unwinding DNA and RNA duplexes, as well as more complex nucleic acid structures like R-loops and G-quadruplexes.[1][3] Its functional domains, including two N-terminal double-stranded RNA-binding domains (dsRBDs) and a C-terminal helicase core, allow it to participate in DNA replication, transcription, translation, RNA processing, and the maintenance of genomic stability.[1]

Given its central role in nucleic acid metabolism, DHX9 has emerged as a critical host factor in the context of viral infections. It stands at a crucial crossroads of host-pathogen interactions, exhibiting a paradoxical dual role. Depending on the specific virus and cellular context, DHX9 can function as either a vital component of the host's antiviral defense system or be subverted by viruses to promote their own replication. This guide provides an in-depth technical overview of the multifaceted functions of DHX9 in viral life cycles, presenting quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in this field.

Anti-Viral Functions of DHX9

DHX9 is an integral component of the innate immune system, acting as a pattern recognition receptor (PRR) that detects viral nucleic acids and initiates a defensive cascade.

Nucleic Acid Sensing and Innate Immune Activation

DHX9 acts as a cytosolic sensor for both viral DNA and double-stranded RNA (dsRNA). In myeloid dendritic cells (mDCs), DHX9 recognizes viral dsRNA, a common replication intermediate for many viruses, through its dsRNA-binding motifs. Upon binding, DHX9 interacts with the mitochondrial antiviral-signaling protein (MAVS, also known as IPS-1), a key adaptor in the RIG-I-like receptor (RLR) pathway. This interaction facilitates the activation of transcription factors NF-κB and IRF3, leading to the robust production of type I interferons (IFN-α/β) and other proinflammatory cytokines.

In plasmacytoid dendritic cells (pDCs), DHX9 has been identified as a sensor for CpG DNA, where it interacts with the adaptor protein MyD88 to trigger cytokine responses. Beyond its role as a direct sensor, nuclear DHX9 also functions as a crucial coactivator for the transcription of antiviral genes. Following DNA virus infection, nuclear DHX9 forms a complex with NF-κB p65 and RNA Polymerase II, enhancing the transcription of NF-κB-dependent antiviral genes. This function is dependent on its helicase activity but not on its cytosolic DNA-sensing domain.

Formation of Antiviral Granules

A novel antiviral mechanism employed by DHX9 involves the formation of unique cytoplasmic structures termed "DHX9 antiviral granules." This phenomenon has been observed during infection with oncolytic Myxoma virus (MYXV), a poxvirus. During the late stages of MYXV replication, DHX9 relocates from the nucleus to the cytoplasm, where it forms these distinct granules. These granules are not conventional stress granules but are specifically induced by viral infection. They function by sequestering viral components, including dsRNA and the viral dsRNA-binding protein M029, thereby hijacking elements necessary for the formation of viral replication factories and inhibiting viral protein synthesis.

Quantitative Data on Anti-Viral Effects

The antiviral activity of DHX9 is underscored by experiments showing that its depletion enhances viral replication.

| Virus Family | Virus | Experimental System | Effect of DHX9 Depletion (Knockdown) | Quantitative Measurement | Reference(s) |

| Herpesviridae | Epstein-Barr Virus (EBV) | 293T cells | Increased virion production | ~4-fold increase in infectious titer | |

| Herpesviridae | Epstein-Barr Virus (EBV) | HH514-16 cells | Increased virion production | ~2-fold increase in virion production | |

| Herpesviridae | Epstein-Barr Virus (EBV) | AGSiZ cells | Increased late gene transcripts | ~2- to 3-fold increase in mRNA levels | |

| Poxviridae | Myxoma Virus (MYXV) | Human cancer cells | Enhanced viral replication | Significant enhancement of progeny virus formation | |

| Gammaherpesvirinae | Murine Gammaherpesvirus 68 (MHV-68) | NIH3T3 fibroblasts | Increased viral replication | Enhanced viral protein expression and progeny production |

Visualized Anti-Viral Signaling Pathway

The following diagram illustrates the role of DHX9 as a dsRNA sensor in initiating the innate immune response.

Pro-Viral Functions of DHX9

Contradicting its defensive role, DHX9 is frequently hijacked by a diverse range of viruses to facilitate their replication. Viruses have evolved mechanisms to exploit DHX9's helicase activity and its interactions with cellular machinery for transcription, translation, and reverse transcription.

Enhancement of Viral Gene Expression and Replication

DHX9 has been identified as a pro-viral factor for numerous RNA and DNA viruses.

-

HIV-1: DHX9 plays a multifaceted role in nearly every step of HIV-1 replication. It enhances viral gene transcription by binding to the transactivation response element (TAR) RNA and facilitating the binding of the RNA polymerase II holoenzyme to the proviral DNA. Furthermore, it is involved in HIV-1 mRNA splicing and transport and positively regulates the translation of viral gag mRNA.

-

Influenza A Virus (IAV): DHX9 promotes IAV replication. Recent studies show that the antiviral host factor GBP1P1, a long non-coding RNA, functions by acting as a decoy for DHX9, competing with viral mRNA for DHX9 binding and thereby suppressing viral replication.

-

Hepatitis C Virus (HCV) & Hepatitis B Virus (HBV): DHX9 is a cellular factor involved in the HCV replication process. For HBV, the viral X protein upregulates DHX9, which in turn promotes viral DNA replication. DHX9 also interacts with the host restriction factor APOBEC3B and attenuates its anti-HBV effect.

-

Chikungunya Virus (CHIKV): DHX9 is recruited to CHIKV replication complexes and interacts with non-structural proteins nsP2 and nsP3. It plays a dual role, enhancing the translation of the incoming viral genome while potentially inhibiting RNA replication, suggesting a regulatory function in the viral life cycle.

Role in Reverse Transcription

For retroviruses like HIV-1, DHX9 is not only involved in transcription but is also incorporated into the virion itself. Virion-associated DHX9 acts as a processivity factor for the HIV-1 reverse transcriptase (RT). It enhances the efficiency of reverse transcription, particularly during the elongation phase of (-)cDNA synthesis, before the virus gains access to the new host cell's DHX9.

Quantitative Data on Pro-Viral Effects

The pro-viral activities of DHX9 are demonstrated in studies where its depletion or inhibition reduces viral replication.

| Virus Family | Virus | Experimental System | Effect of DHX9 Depletion (Knockdown) | Quantitative Measurement | Reference(s) |

| Retroviridae | HIV-1 | T cells | Reduced reverse transcription efficiency | Reduced infectivity of virions | |

| Orthomyxoviridae | Influenza A Virus (IAV) | A549 cells | Decreased viral replication | Significant decrease in viral protein and TCID50 | |

| Flaviviridae | Hepatitis C Virus (HCV) | - | Inhibition of replication | Implication as a factor required for replication | |

| Hepadnaviridae | Hepatitis B Virus (HBV) | HepAD38 cells | Decreased viral protein levels | Significant decrease in Large S and Middle S proteins |

Visualized Pro-Viral Mechanism

The diagram below illustrates the pro-viral roles of DHX9 in the HIV-1 life cycle.

References

- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A DNA-sensing–independent role of a nuclear RNA helicase, DHX9, in stimulation of NF-κB–mediated innate immunity against DNA virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

The Core Cellular Pathways Modulated by DHX9 Inhibition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DExH-box helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a highly conserved enzyme essential for a multitude of cellular processes. Its primary function involves unwinding nucleic acid duplexes, including DNA-DNA, RNA-RNA, and RNA-DNA hybrids, in an ATP-dependent manner. DHX9 plays a critical role in DNA replication, transcription, RNA processing, translation, and the maintenance of genomic stability.[1][2][3] Due to its central role in cellular homeostasis, DHX9 has emerged as a compelling therapeutic target in oncology and virology. This technical guide provides a comprehensive overview of the core cellular pathways modulated by the inhibition of DHX9, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key mechanisms.

DNA Replication and Genomic Stability

DHX9 is a crucial player in ensuring the fidelity and efficiency of DNA replication and maintaining the integrity of the genome. Its inhibition leads to replication stress, DNA damage, and ultimately, cell cycle arrest or apoptosis, particularly in cancer cells with pre-existing DNA repair deficiencies.[1][4]

Resolution of Secondary Nucleic Acid Structures

DHX9 is adept at resolving non-canonical nucleic acid structures that can impede the progression of replication forks. These structures include:

-

R-loops: Three-stranded nucleic acid structures composed of an RNA-DNA hybrid and a displaced single-stranded DNA.

-

G-quadruplexes (G4s): Secondary structures formed in guanine-rich nucleic acid sequences.

-

Triplex DNA (H-DNA): A three-stranded DNA structure.

Inhibition of DHX9's helicase activity leads to the accumulation of these structures, causing replication fork stalling and collapse, which in turn generates DNA double-strand breaks (DSBs).

Interaction with the DNA Damage Response (DDR) Machinery

DHX9 physically and functionally interacts with key proteins of the DNA damage response pathway, most notably BRCA1. Upon DNA damage, DHX9 is recruited to the damage sites and facilitates the recruitment of BRCA1 to promote homologous recombination (HR)-mediated repair. Inhibition of DHX9 impairs this interaction, leading to defective DNA repair.

Quantitative Effects of DHX9 Inhibition on Genomic Stability

The following table summarizes the quantitative effects of DHX9 inhibition on markers of genomic instability.

| Parameter | Cell Line | Method of Inhibition | Observed Effect | Reference |

| R-loop Accumulation | SFPQ-depleted U2OS cells | siRNA knockdown of DHX9 | Significant increase in S9.6 antibody staining intensity, indicative of R-loop accumulation. | |

| SCLC cells | sgRNA-mediated knockout of DHX9 | Significant increase in R-loop levels detected by dot blot and immunofluorescence. | ||

| DNA Damage (γH2AX foci) | SCLC cells | sgRNA-mediated knockout of DHX9 | Strong induction of the DNA double-strand break marker γH2AX. | |

| Ovarian cancer cells | ATX968 inhibitor (1 µM) | Increased γH2AX and pRPA staining, indicative of replication stress. | ||

| Replication Fork Stalling | SCLC cells | sgRNA-mediated knockout of DHX9 | Increased percentage of stalled replication forks as measured by DNA fiber assay. |

Regulation of Gene Expression

DHX9 modulates gene expression at both the transcriptional and post-transcriptional levels. Its inhibition can therefore lead to widespread changes in the cellular transcriptome and proteome.

Transcriptional Regulation